molecular formula C24H23FN4O4S B2978309 N-(3,4-dimethoxyphenethyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 954013-16-2

N-(3,4-dimethoxyphenethyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No. B2978309
CAS RN: 954013-16-2
M. Wt: 482.53
InChI Key: VPMMSSTXFBMQEY-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H23FN4O4S and its molecular weight is 482.53. The purity is usually 95%.
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Scientific Research Applications

Structure-Activity Relationships in Medicinal Chemistry

Research on similar compounds has explored structure-activity relationships, particularly in the development of inhibitors for specific biological targets like phosphoinositide 3-kinases (PI3K) and mammalian target of rapamycin (mTOR) (Stec et al., 2011). These studies are pivotal for understanding how modifications to the chemical structure affect biological activity and stability, leading to the development of more effective therapeutic agents.

Antioxidant and Anti-inflammatory Properties

Some synthesized derivatives of related compounds have shown significant anti-inflammatory and antioxidant activities (Sunder & Maleraju, 2013). These findings highlight the potential of such compounds in researching and developing new treatments for conditions associated with oxidative stress and inflammation.

Imaging and Diagnostic Applications

Compounds with similar structures have been synthesized for potential use in imaging studies, specifically targeting peripheral benzodiazepine receptors (PBRs) with positron emission tomography (PET) (Fookes et al., 2008). This application is crucial for the non-invasive study of neurodegenerative disorders, providing insights into disease mechanisms and aiding in the development of novel diagnostic tools.

Ligand-Protein Interactions and Photovoltaic Efficiency

Studies on benzothiazolinone acetamide analogs have incorporated spectroscopic and quantum mechanical analyses to explore ligand-protein interactions, as well as their potential applications in photovoltaic efficiency modeling (Mary et al., 2020). This research demonstrates the multifaceted applications of such compounds, ranging from biological systems to renewable energy technologies.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[7-(4-fluorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O4S/c1-14-27-22-23(34-14)21(16-5-7-17(25)8-6-16)28-29(24(22)31)13-20(30)26-11-10-15-4-9-18(32-2)19(12-15)33-3/h4-9,12H,10-11,13H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMMSSTXFBMQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCCC3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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